molecular formula C15H23N3O B5852282 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone

1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone

Cat. No. B5852282
M. Wt: 261.36 g/mol
InChI Key: SBCJTKMWCXWAQL-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone, also known as MPMPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPH belongs to the family of hydrazones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in neuronal cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. This compound also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. This compound has also been shown to improve mitochondrial function and reduce the accumulation of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of this compound is its low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone. One area of interest is the development of more potent and selective analogs of this compound that can target specific signaling pathways involved in neurodegeneration. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials. Finally, the potential use of this compound as a diagnostic tool for Alzheimer's disease and other neurological disorders warrants further investigation.
Conclusion
In conclusion, this compound is a promising compound for the treatment of neurological disorders due to its neuroprotective effects and potential therapeutic applications. Its synthesis method and scientific research application have been discussed in detail, along with its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone involves the reaction of 4-methoxy-3-(1-piperidinylmethyl)benzaldehyde with ethyl hydrazinecarboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

(E)-1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12(17-16)13-6-7-15(19-2)14(10-13)11-18-8-4-3-5-9-18/h6-7,10H,3-5,8-9,11,16H2,1-2H3/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCJTKMWCXWAQL-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=CC(=C(C=C1)OC)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N)/C1=CC(=C(C=C1)OC)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.